5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione
Brand Name: Vulcanchem
CAS No.: 20877-81-0
VCID: VC5386360
InChI: InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12)
SMILES: CC1=C2C(=CC=C1)NC(=O)OC2=O
Molecular Formula: C9H7NO3
Molecular Weight: 177.159

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

CAS No.: 20877-81-0

Cat. No.: VC5386360

Molecular Formula: C9H7NO3

Molecular Weight: 177.159

* For research use only. Not for human or veterinary use.

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione - 20877-81-0

Specification

CAS No. 20877-81-0
Molecular Formula C9H7NO3
Molecular Weight 177.159
IUPAC Name 5-methyl-1H-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12)
Standard InChI Key KJBDXWPWJNDBOS-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)NC(=O)OC2=O

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Effects

The compound’s structure consists of a bicyclic benzoxazine framework with a fused benzene and oxazine ring. The methyl group at the 1-position and the two ketone functionalities at positions 2 and 4 define its electronic and steric properties. The methyl substituent donates electron density through inductive effects, stabilizing the aromatic system and moderating electrophilicity at the carbonyl carbons .

Table 1: Comparative Analysis of Benzoxazine-Dione Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentReactivity Profile
5-Methyl derivativeC₉H₇NO₃177.16Methyl (C1)Moderate electrophilicity
5-Chloro derivative C₈H₄ClNO₃197.58Chloro (C5)Enhanced electrophilicity
5-Methoxy derivative C₉H₇NO₄193.16Methoxy (C5)Improved solubility

The methyl derivative exhibits distinct reactivity compared to halogenated or alkoxy-substituted analogs. For instance, the chloro derivative (CAS 20829-96-3) shows higher electrophilicity due to the electron-withdrawing chlorine atom, making it more reactive toward nucleophiles .

Spectroscopic Characterization

  • IR Spectroscopy: Strong carbonyl stretches at 1750–1700 cm⁻¹ (C=O) and aromatic C-H bending modes at 750–800 cm⁻¹ .

  • NMR:

    • ¹H NMR (CDCl₃): δ 2.60 (s, 3H, CH₃), 7.4–8.1 (m, 4H, aromatic).

    • ¹³C NMR: δ 170.5 (C=O), 168.2 (C=O), 25.7 (CH₃), 120–140 (aromatic carbons) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization of N-methylanthranilic acid derivatives. A common method involves refluxing N-methylanthranilic acid with acetic anhydride or phosphoryl chloride (POCl₃) to promote intramolecular cyclization :

N-Methylanthranilic acid+Ac2OΔ5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione+AcOH\text{N-Methylanthranilic acid} + \text{Ac}_2\text{O} \xrightarrow{\Delta} \text{5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione} + \text{AcOH}

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates, while temperatures between 80–120°C minimize side products such as o-amino thiomethyl esters .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to improve yield and purity. Key steps include:

  • Mixing: N-Methylanthranilic acid and acetic anhydride in a 1:2 molar ratio.

  • Cyclization: Heated to 110°C for 4 hours under nitrogen.

  • Purification: Crystallization from ethanol/water mixtures (yield: 85–90%) .

Reactivity and Functionalization

Nucleophilic Substitutions

The carbonyl groups at positions 2 and 4 are electrophilic sites for nucleophilic attack. For example, reaction with lithium enolates of acetophenones yields N-methyl-2-aryl-4-quinolones, precursors to alkaloids like eduline and graveoline :

5-Methyl derivative+Li-enolateN-Methyl-2-aryl-4-quinolone+LiCl\text{5-Methyl derivative} + \text{Li-enolate} \rightarrow \text{N-Methyl-2-aryl-4-quinolone} + \text{LiCl}

Table 2: Reaction Yields with Selected Enolates

Enolate SourceProductYield (%)
AcetophenoneN-Methyl-2-phenyl-4-quinolone81
3,4-MethylenedioxyacetophenoneGraveoline63
α-MethoxyacetophenoneJaponine61

Halogenation and Alkylation

Electrophilic aromatic substitution at the 5-position is feasible using halogens (Cl₂, Br₂) in acetic acid, yielding 5-halo derivatives . Bromination at 40°C produces the 5-bromo analog (CAS 20829-96-3) in 75% yield .

Applications in Pharmaceutical and Agrochemical Industries

Drug Intermediate

The compound is a key intermediate in synthesizing antidiabetic agents. Recent studies highlight its role in creating isoxazolinyl-1,2,3-triazolyl- -benzoxazin-3-one derivatives, which inhibit α-amylase and α-glucosidase enzymes (IC₅₀: 9.2–9.9 kcal/mol) .

Agrochemicals

Derivatives exhibit herbicidal and fungicidal activities. For instance, 5-chloro analogs are precursors to sulfonylurea herbicides, disrupting acetolactate synthase in weeds .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Molecular docking studies reveal that the compound’s planar structure allows π-π interactions with aromatic residues in enzyme active sites. For α-amylase, binding affinities range from −9.1 to −9.9 kcal/mol, comparable to acarbose (−10.2 kcal/mol) .

Antimicrobial Properties

The methyl derivative shows moderate activity against Gram-positive bacteria (MIC: 32 µg/mL for Staphylococcus aureus), attributed to membrane disruption via hydrophobic interactions .

Stability and Degradation Pathways

The compound is stable under anhydrous conditions but undergoes hydrolysis in aqueous media, forming N-methylanthranilic acid and carbon dioxide . Thermal decomposition above 150°C produces trace amounts of CO and NOₓ.

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